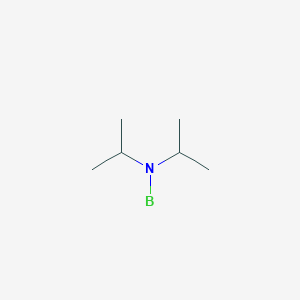
Diisopropylaminoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropylaminoborane is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. Known for its reducing properties, it is often used in various synthetic applications, particularly in the reduction of nitriles to primary amines. The compound is characterized by the presence of a boron atom bonded to a diisopropylamine group, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
The preparation of diisopropylaminoborane can be achieved through several synthetic routes. One common method involves the reaction of diisopropylamine with borane (BH3) in the presence of a suitable solvent. This reaction typically requires careful control of temperature and pressure to ensure the formation of the desired product. Another method, developed by the group of Bakthan Singaram, involves the use of lithium borohydride (LiBH4) as a catalyst. This method not only generates pure this compound but also produces a solution that can be directly used for the reduction of nitriles .
Análisis De Reacciones Químicas
Diisopropylaminoborane is known for its ability to undergo various chemical reactions, primarily reduction reactions. It can reduce esters and carbonyl compounds to their corresponding alcohols and nitriles to amines. The presence of catalytic amounts of lithium borohydride (LiBH4) or lithium phenylborohydride (LiBPh4) enhances these reductions by coordinating with the lithium ion . Additionally, this compound has been studied for its role in the palladium-catalyzed borylation of aryl bromides, leading to the formation of arylboronic acids .
Aplicaciones Científicas De Investigación
Diisopropylaminoborane has found numerous applications in scientific research. In chemistry, it is widely used as a reducing agent for the synthesis of various organic compounds. Its ability to reduce nitriles to primary amines makes it a valuable tool in the preparation of pharmaceuticals and agrochemicals. In biology, this compound has been explored for its potential in modifying biomolecules, such as peptides and proteins, through selective reduction reactions. The compound’s unique properties also make it useful in the development of new materials and catalysts for industrial processes .
Mecanismo De Acción
The mechanism by which diisopropylaminoborane exerts its reducing effects involves the transfer of hydride ions (H-) from the boron atom to the substrate. This process is facilitated by the coordination of lithium ions, which stabilize the transition state and enhance the overall reaction rate. The molecular targets of this compound include carbonyl groups, nitriles, and other electrophilic centers that can accept hydride ions. The pathways involved in these reductions are typically characterized by the formation of intermediate boron-oxygen or boron-nitrogen bonds, followed by the release of the reduced product .
Comparación Con Compuestos Similares
Diisopropylaminoborane can be compared with other similar boron-containing reducing agents, such as triethylborane and borane-tetrahydrofuran complex. While all these compounds are effective reducing agents, this compound offers several advantages, including milder reaction conditions and higher selectivity for certain substrates. Additionally, its ability to tolerate various functional groups, such as esters, fluorides, and methoxy groups, makes it a more versatile reagent in synthetic applications .
Similar Compounds::- Triethylborane
- Borane-tetrahydrofuran complex
- Lithium borohydride (LiBH4)
- Lithium phenylborohydride (LiBPh4)
This compound stands out due to its unique combination of reactivity, selectivity, and compatibility with a wide range of functional groups, making it an indispensable tool in modern organic synthesis.
Propiedades
InChI |
InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXPFCDHJCIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2863908.png)
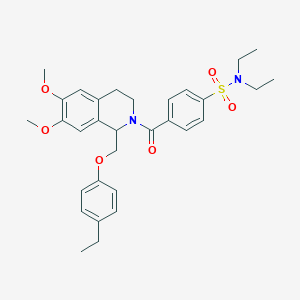
![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)

![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2863914.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2863918.png)
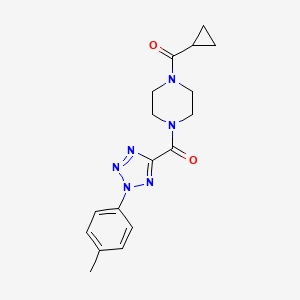
![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)
![3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2863923.png)
![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)
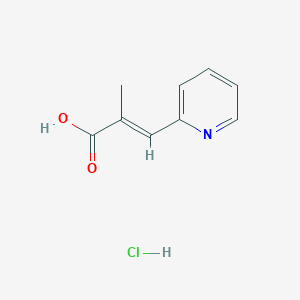
![N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2863928.png)
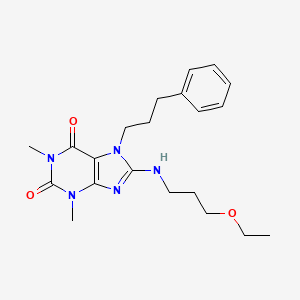
![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)
